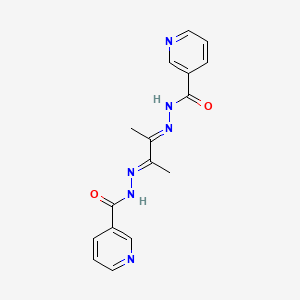![molecular formula C17H11ClF3NO3 B6135766 3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6135766.png)
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide, also known as BDF 9000, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 is known to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, this compound 9000 reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, this compound 9000 has been found to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound 9000 has been shown to have potent anti-inflammatory and analgesic effects in various animal models. In addition, this compound 9000 has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro. Furthermore, this compound 9000 has been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying pain and inflammation. However, one of the limitations of using this compound 9000 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000. One potential direction is the development of new drugs based on the structure of this compound 9000, with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of the role of this compound 9000 in the modulation of ion channels, which could lead to the development of new therapies for neurological disorders. Additionally, the use of this compound 9000 in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 can be synthesized through a multistep process involving the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3,4-methylenedioxyphenylacetic acid followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to obtain this compound 9000 in high purity.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide 9000 has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound 9000 has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain relievers. In drug discovery, this compound 9000 has been used as a lead compound to develop new drugs targeting specific receptors, such as the dopamine D3 receptor. In neuroscience, this compound 9000 has been found to modulate the activity of certain ion channels, making it a potential therapeutic agent for the treatment of neurological disorders.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-12-4-3-11(17(19,20)21)8-13(12)22-16(23)6-2-10-1-5-14-15(7-10)25-9-24-14/h1-8H,9H2,(H,22,23)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQWELUHLGEUNG-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![6-amino-2-{[2-(2-biphenylyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6135698.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)

![2-{1-(3-methylbutyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6135726.png)
![4a-hydroxy-9,10-dimethoxy-2,3,4,4a,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8(1H)-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)acetamide](/img/structure/B6135738.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6135746.png)
![2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6135751.png)
![1-(2-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6135753.png)
![3-[amino(1-pyrrolidinyl)methylene]-2,4-pentanedione](/img/structure/B6135758.png)
